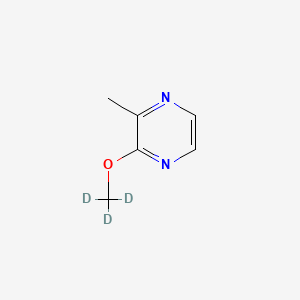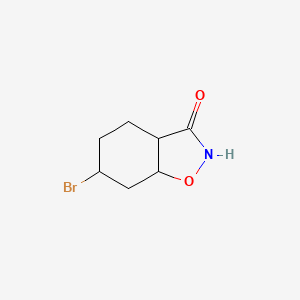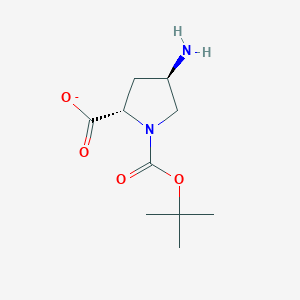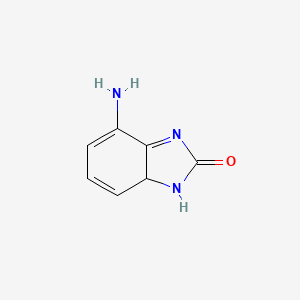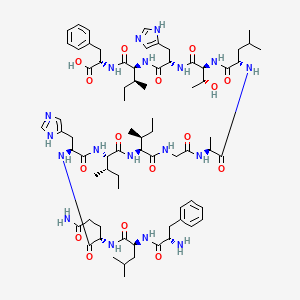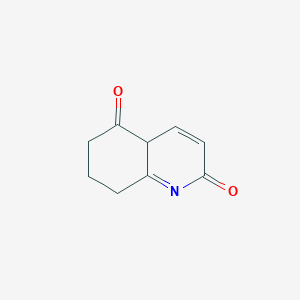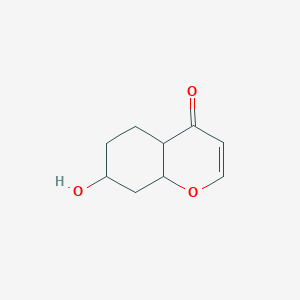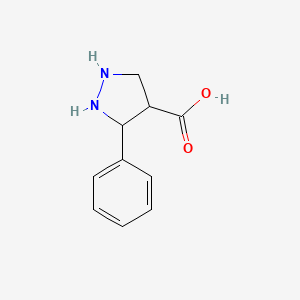
3-Phenylpyrazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring with a phenyl group attached to the third carbon and a carboxylic acid group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpyrazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, followed by oxidation. The reaction typically occurs in the presence of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinedione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Pyrazolidinedione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Phenylpyrazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrazolidinedione: Similar structure but lacks the carboxylic acid group.
4-Phenylpyrazolidine-3-carboxylic acid: Isomeric compound with the carboxylic acid group at a different position.
3,5-Diphenylpyrazolidine-4-carboxylic acid: Contains an additional phenyl group at the fifth position
Uniqueness
3-Phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-phenylpyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14) |
InChI Key |
OPCXIUOPTBDUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


